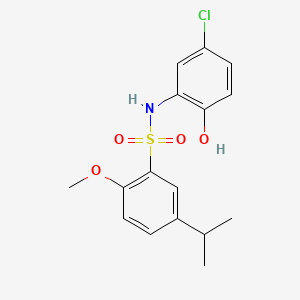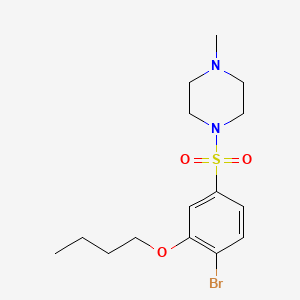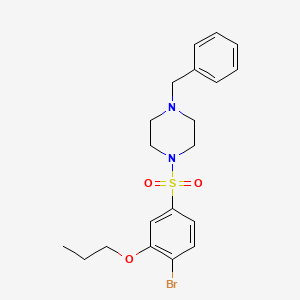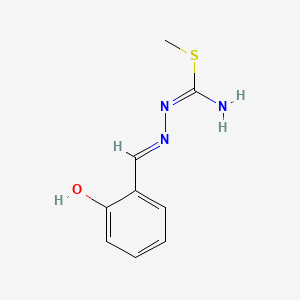
N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide, also known as CHIMSA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been studied extensively for its ability to inhibit carbonic anhydrase enzymes.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. This inhibition has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use as a diagnostic tool for imaging of tumors.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of these enzymes leads to a decrease in the production of bicarbonate, which can lead to an increase in the acidity of the body. This increase in acidity can be detrimental to cancer cells, which are known to thrive in an acidic environment. Therefore, this compound has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-convulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase enzymes. This allows researchers to study the role of these enzymes in various physiological and pathological processes. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to cells in vitro. Additionally, this compound has been shown to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the study of the role of carbonic anhydrase enzymes in various physiological and pathological processes. Additionally, this compound has been studied for its potential use in the treatment of glaucoma, and further research is needed to determine its effectiveness in this area. Finally, this compound has been shown to have potential as a diagnostic tool for imaging of tumors, and further research is needed to determine its effectiveness in this area.
合成方法
The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves the reaction between 5-chloro-2-hydroxybenzenesulfonamide and 5-isopropyl-2-methoxybenzenesulfonyl chloride in the presence of a base. The reaction is carried out at room temperature and the product is obtained through crystallization. The yield of the product is typically around 70-80%.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-10(2)11-4-7-15(22-3)16(8-11)23(20,21)18-13-9-12(17)5-6-14(13)19/h4-10,18-19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZJTIRAASRLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-dichloro-4-ethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604761.png)
![1-{5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine](/img/structure/B604763.png)
![1-(3-hydroxy-1-benzothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B604764.png)
![2-(5-{[4-(propan-2-yl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604765.png)
![Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B604766.png)

![N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide](/img/structure/B604768.png)
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)


